200-Fold Superiority in CE2 Inhibition over a Structurally Related Benzothiazole Analog
In human liver microsome assays measuring CE2 inhibition with fluorescein diacetate as substrate, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide (BDBM50154561) exhibited an IC50 of 20 nM, whereas the structurally related benzothiazole analog BDBM50154560 displayed an IC50 of 3,990 nM under identical experimental conditions [1]. This represents a ~200-fold potency advantage for the target compound.
| Evidence Dimension | Inhibition of human carboxylesterase 2 (CE2) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | BDBM50154560 (CHEMBL3775118, a distinct benzothiazole derivative), IC50 = 3,990 nM |
| Quantified Difference | ~200-fold lower IC50 (20 nM vs 3,990 nM) |
| Conditions | Human liver microsomes; substrate: fluorescein diacetate; 10 min preincubation followed by substrate addition. |
Why This Matters
A 200-fold difference in potency against CE2 directly impacts the compound's utility as a chemical probe or lead candidate; researchers requiring potent CE2 inhibition cannot simply substitute the analog.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603) IC50 = 20 nM; BDBM50154560 (CHEMBL3775118) IC50 = 3,990 nM. Assay: CE2 inhibition in human liver microsomes. http://ww.w.bindingdb.org/ (accessed 2026-05-09). View Source
